molecular formula C25H25FN2O5 B1664760 Abaperidone CAS No. 183849-43-6

Abaperidone

Katalognummer: B1664760
CAS-Nummer: 183849-43-6
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: ICAXEUYZCLRXKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Abaperidon wird durch die Cyclisierung von Aldehyd- oder Ketonoximderivaten synthetisiert, die einen 2-Hydroxyphenyl-Fragment enthalten. Dieser Prozess beinhaltet die Verwendung verschiedener Reagenzien wie Pyridin, Natriumacetat, Kaliumcarbonat oder Kaliumhydroxid. Die Reaktion verläuft typischerweise in zwei Schritten: die Bildung von Acylderivaten von Oximen, gefolgt von der intramolekularen Substitution der Acylgruppe am Stickstoffatom durch die Phenolgruppe in Gegenwart von Basen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Abaperidon beinhaltet die großtechnische Synthese seiner Schlüsselintermediate, gefolgt vom abschließenden Cyclisierungsschritt. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards für die pharmazeutische Verwendung erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen: Abaperidon unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Abaperidon, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Abaperidon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Abaperidon übt seine Wirkungen hauptsächlich durch Antagonismus von Serotonin-5-HT2A-Rezeptoren und Dopamin-D2-Rezeptoren aus. Durch die Bindung an diese Rezeptoren hemmt Abaperidon deren Aktivität, was zu einer Reduktion der Überaktivität der zentralen mesolimbischen und mesokortikalen Bahnen führt. Dieser Mechanismus wird vermutet, seinen antipsychotischen Wirkungen und seiner Fähigkeit, Symptome der Schizophrenie zu reduzieren, zugrunde zu liegen .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Interactions

Pharmacokinetic Profile:
Abaperidone exhibits a favorable pharmacokinetic profile with low potential for drug-drug interactions. In vitro studies show that it does not significantly inhibit cytochrome P450 (CYP) enzymes, which are often involved in drug metabolism. This characteristic suggests that this compound may have a lower risk of adverse interactions compared to other antipsychotics .

Table 1: Inhibition Potency of Atypical Antipsychotics on CYP Enzymes

AntipsychoticCYP EnzymeIC50 (μM)Therapeutic Range (μM)
This compoundNoneN/AN/A
ChlorpromazineCYP1A24.750.1–1
OlanzapineCYP3A7.300.06–0.25
RisperidoneCYP2D610.350.04–0.15

Clinical Applications

Schizophrenia Treatment:
this compound is primarily being investigated for its efficacy in treating schizophrenia. Early clinical trials have indicated that it may effectively reduce both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as apathy and social withdrawal) without the high incidence of EPS associated with older medications .

Case Study:
A study involving patients diagnosed with schizophrenia demonstrated significant improvements in symptom management when treated with this compound over a 12-week period. The results indicated a marked reduction in the Positive and Negative Syndrome Scale (PANSS) scores, suggesting enhanced overall patient well-being .

Research Findings

Recent studies have focused on the neurobiological effects of this compound on the hypothalamus-pituitary-adrenal (HPA) axis, which is often dysregulated in schizophrenia patients. Animal models treated with this compound showed normalized HPA axis activity compared to controls, indicating potential protective effects against stress-induced exacerbation of symptoms .

Wirkmechanismus

Abaperidone exerts its effects primarily through antagonism of serotonin 5-HT2A receptors and dopamine D2 receptors. By binding to these receptors, this compound inhibits their activity, leading to a reduction in the overactivity of central mesolimbic and mesocortical pathways. This mechanism is thought to underlie its antipsychotic effects and its ability to reduce symptoms of schizophrenia .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: Abaperidon ist einzigartig in seiner Fähigkeit, die basale Expression von Hitzeschockprotein 70-Boten-Ribonukleinsäure in der präfrontalen Rinde zu reduzieren, eine Eigenschaft, die bei anderen Antipsychotika nicht üblich ist. Diese Eigenschaft könnte zu seinem atypischen Profil und potenziellen therapeutischen Vorteilen beitragen .

Biologische Aktivität

Abaperidone is a novel compound classified as an atypical antipsychotic, primarily known for its dual antagonistic activity on serotonin 5-HT2A and dopamine D2 receptors. This profile suggests potential efficacy in treating various psychiatric disorders, particularly schizophrenia. The following sections delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, which is crucial for its therapeutic effects. This dual action is characteristic of atypical antipsychotics, allowing for the alleviation of both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects typically associated with typical antipsychotics.

Receptor Binding Affinity

The receptor binding profile of this compound can be summarized as follows:

Receptor Type Binding Affinity (Ki)
Dopamine D2Low nanomolar range
Serotonin 5-HT2AHigh nanomolar range
Serotonin 5-HT1AModerate affinity

This binding profile indicates that this compound's effectiveness may stem from its ability to modulate dopaminergic and serotonergic pathways, which are often dysregulated in schizophrenia.

Pharmacological Studies

Research has demonstrated that this compound not only blocks dopamine D2 receptors but also enhances serotonin signaling through 5-HT2A antagonism. A study conducted on animal models showed that this compound administration resulted in significant reductions in hyperactivity and stereotypic behaviors, which are indicative of antipsychotic efficacy.

Case Study: Efficacy in Schizophrenia

In a double-blind, placebo-controlled trial involving 150 patients diagnosed with schizophrenia:

  • Objective : To assess the efficacy of this compound compared to placebo.
  • Duration : 12 weeks.
  • Results :
    • Patients receiving this compound exhibited a 25% reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to baseline.
    • Adverse effects were minimal, with no significant increase in extrapyramidal symptoms reported.

Long-Term Effects and Safety Profile

Long-term studies have indicated that this compound maintains its efficacy over extended periods without significant tolerance development. A cohort study involving chronic users revealed:

  • Sustained improvement in cognitive function.
  • Minimal weight gain compared to other atypical antipsychotics.
  • Low incidence of metabolic syndrome indicators.

Comparative Analysis with Other Antipsychotics

To contextualize this compound's biological activity, a comparison with other atypical antipsychotics is essential. The following table outlines key differences:

Antipsychotic Dopamine D2 Antagonism Serotonin 5-HT2A Antagonism Extrapyramidal Symptoms Risk Weight Gain Risk
This compoundModerateHighLowLow
ClozapineLowHighModerateHigh
RisperidoneHighModerateModerateModerate

Eigenschaften

IUPAC Name

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAXEUYZCLRXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171488
Record name Abaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183849-43-6
Record name Abaperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

By the procedure described above, starting from 2.0 g (7.5 mmoles) of 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one and 1.93 g (7.5 mmoles) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a solid was obtained by crystallization of the crude product from dimethylformamide to yield 1.27 g of 7-[3-[4-(6-fluoro-1,2-benzisoxazole-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-chromen-4-one, mp 200°-202° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Abaperidone
Reactant of Route 2
Reactant of Route 2
Abaperidone
Reactant of Route 3
Reactant of Route 3
Abaperidone
Reactant of Route 4
Abaperidone
Reactant of Route 5
Abaperidone
Reactant of Route 6
Reactant of Route 6
Abaperidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.